4-[4-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[4-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aniline derivative: The starting material, aniline, is reacted with diethylcarbamoyl chloride under basic conditions to form the diethylcarbamoyl aniline derivative.
Coupling reaction: The diethylcarbamoyl aniline derivative is then coupled with a suitable butenoic acid derivative under acidic or basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-[4-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[4-(Diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid can be compared with other similar compounds, such as:
4-[4-(Diethylamino)carbonyl]anilino-4-oxobutanoic acid: This compound has a similar structure but differs in the position and nature of the functional groups.
4-[4-(Dimethylcarbamoyl)anilino]-4-oxobut-2-enoic acid: This compound has a similar backbone but contains dimethylcarbamoyl instead of diethylcarbamoyl.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O4 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
4-[4-(diethylcarbamoyl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-3-17(4-2)15(21)11-5-7-12(8-6-11)16-13(18)9-10-14(19)20/h5-10H,3-4H2,1-2H3,(H,16,18)(H,19,20) |
InChI Key |
HBGCCSJGVXGWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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